molecular formula C20H14N4O B2590574 4-(2-Furyl)-2-phenyl-5-(2-phenyldiazenyl)pyrimidine CAS No. 339279-64-0

4-(2-Furyl)-2-phenyl-5-(2-phenyldiazenyl)pyrimidine

Cat. No.: B2590574
CAS No.: 339279-64-0
M. Wt: 326.359
InChI Key: GMWMPDMGQSHDIK-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Furyl)-2-phenyl-5-(2-phenyldiazenyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with furyl, phenyl, and phenyldiazenyl groups

Scientific Research Applications

4-(2-Furyl)-2-phenyl-5-(2-phenyldiazenyl)pyrimidine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Furyl)-2-phenyl-5-(2-phenyldiazenyl)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyrimidine with furfural and benzaldehyde derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

This includes the use of continuous flow reactors, optimization of reaction conditions, and purification techniques such as crystallization or chromatography to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

4-(2-Furyl)-2-phenyl-5-(2-phenyldiazenyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxidized furyl and phenyl derivatives, reduced aniline compounds, and substituted pyrimidines with various functional groups .

Mechanism of Action

The mechanism of action of 4-(2-Furyl)-2-phenyl-5-(2-phenyldiazenyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Furyl)-2-phenyl-5-(2-phenyldiazenyl)benzene
  • 4-(2-Furyl)-2-phenyl-5-(2-phenyldiazenyl)thiazole
  • 4-(2-Furyl)-2-phenyl-5-(2-phenyldiazenyl)pyridine

Uniqueness

4-(2-Furyl)-2-phenyl-5-(2-phenyldiazenyl)pyrimidine stands out due to its unique combination of furyl, phenyl, and phenyldiazenyl groups attached to a pyrimidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

[4-(furan-2-yl)-2-phenylpyrimidin-5-yl]-phenyldiazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O/c1-3-8-15(9-4-1)20-21-14-17(19(22-20)18-12-7-13-25-18)24-23-16-10-5-2-6-11-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWMPDMGQSHDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)C3=CC=CO3)N=NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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